3-[(5E)-4-oxo-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Description
3-[(5E)-4-oxo-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is a rhodanine-furan conjugate with a thiazolidinone core featuring a phenyl-substituted furan moiety and a propanoic acid side chain. Its structure includes a conjugated system (5E-configuration) and a sulfanylidene group, contributing to its electronic and steric properties.
Properties
IUPAC Name |
3-[(5E)-4-oxo-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4S2/c19-15(20)8-9-18-16(21)14(24-17(18)23)10-12-6-7-13(22-12)11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,19,20)/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPPPNJVSYMDJB-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the thiazolidine ring. One common approach is to react a suitable thiazolidine derivative with a phenyl-substituted furan derivative under controlled conditions. The reaction conditions may include the use of a strong base or acid catalyst, and the reaction is often carried out in an organic solvent at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, with rigorous quality control measures in place to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiazolidine ring can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: : The compound can be reduced to form a thiol derivative.
Substitution: : The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: : Electrophilic substitution reactions typically require strong acids or Lewis acids, such as aluminum chloride.
Major Products Formed
Oxidation: : Sulfoxide or sulfone derivatives.
Reduction: : Thiol derivatives.
Substitution: : Nitro or halogenated phenyl derivatives.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biochemical studies.
Medicine: : It could be explored for its therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: : It might be used in the development of new materials or chemical processes.
Mechanism of Action
The exact mechanism by which this compound exerts its effects is not well-documented, but it likely involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects.
Comparison with Similar Compounds
Bromophenyl Substitution
- Compound: 2-((5E)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid (C₁₇H₁₂BrNO₄S₂)
- Key Differences: The bromine atom at the 4-position of the phenyl ring introduces steric bulk and electron-withdrawing effects. Molecular Weight: 438.31 g/mol (vs. ~323 g/mol for the target compound).
Nitrophenyl Substitution
- Compound: 3-[(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
- Key Differences: The nitro group (NO₂) is a strong electron-withdrawing substituent, increasing electrophilicity of the conjugated system. Impact: May improve binding to enzymes via nitro group interactions but could reduce metabolic stability.
Methoxyphenyl Substitution
- Compound: 3-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid (C₁₄H₁₃NO₄S₂)
- Key Differences: Methoxy group (OCH₃) is electron-donating, increasing electron density on the aromatic ring.
Variations in the Acidic Side Chain
Acetic Acid Derivative
- Compound : {(5Z)-4-oxo-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl}acetic acid
- Key Differences: Shorter side chain (acetic acid vs. propanoic acid). Impact: Reduced steric hindrance and altered pKa (predicted pKa ~2.5 vs. ~3.0 for propanoic acid), affecting ionization and target binding.
Ethyl Ester Analog
- Compound: Ethyl 3-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanoate
- Key Differences: Ethyl ester group replaces the carboxylic acid.
Core Modifications: Thiazolidinone vs. Rhodanine Derivatives
Cinnamylidene-Substituted Rhodanine
- Compound: (5Z)-5-[(2E)-2-methyl-3-phenyl-2-propenylidene]-4-oxo-2-thioxo-3-thiazolidineacetic acid (ONO-2235)
- Key Differences: Cinnamylidene substituent instead of phenylfuran. Impact: Demonstrated antidiabetic activity (Kinedak®), suggesting the thiazolidinone core’s versatility in medicinal chemistry.
Biological Activity
3-[(5E)-4-oxo-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is a thiazolidine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, antimalarial, and enzyme inhibition properties.
Chemical Structure
The compound's structure can be represented as follows:
1. Antimicrobial Activity
Research has indicated that derivatives of thiazolidine compounds exhibit significant antimicrobial properties. For instance, a related compound demonstrated antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/ml . However, the specific activity of this compound remains under investigation.
2. Antimalarial Activity
The compound has also been evaluated for its antimalarial effects. In vitro studies against Plasmodium falciparum strains revealed varying degrees of efficacy. For example, the IC50 values were reported at approximately 35 µM for chloroquine-sensitive strains and higher for resistant strains. This suggests potential for further development as an antimalarial agent .
3. Enzyme Inhibition
Inhibitory effects on specific enzymes have been documented. The compound was tested against the NS2B-NS3 protease of the Dengue virus and showed notable inhibition, which could pave the way for its use in antiviral therapies . Furthermore, it was assessed for its ability to inhibit bacterial transferase and metalloprotease activities, highlighting its versatility in targeting various biological pathways.
Table 1: Summary of Biological Activities
The biological activity of this compound is likely mediated through several mechanisms:
- Nucleophilic Attack : The mercapto group in the thiazolidine ring may engage in nucleophilic attacks on electrophilic centers in target proteins.
- Enzyme Interaction : The compound's structure allows it to fit into active sites of enzymes, potentially leading to competitive inhibition.
- Cellular Uptake : The presence of a phenyl furan moiety may facilitate cellular uptake, enhancing bioavailability and efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
